
2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic building blocks to the final complex molecules. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide involved the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as MS, FT-IR, and NMR . X-ray crystallography has also been used to determine the three-dimensional structure of some compounds, providing insights into their conformational behavior . These techniques would be essential in analyzing the molecular structure of "2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their potential biological activities. For example, the anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro . The synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide involved a reaction with sulfuryl chloride, indicating the reactivity of the phenoxyphenoxy acetamide scaffold towards electrophilic reagents .
Physical and Chemical Properties Analysis
The physical properties such as melting points and yields of related compounds have been reported, which are important for assessing the purity and stability of the synthesized molecules . The chemical properties, including the ability to form hydrogen bonds and interactions with biological targets, have been studied through molecular docking analyses . These properties are crucial for understanding the behavior of "2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide" in various environments and its potential as a therapeutic agent.
Scientific Research Applications
Antinociceptive Effects
One of the notable applications of derivatives closely related to the specified compound is their antinociceptive effect, as demonstrated by the study of Navarrete-Vázquez et al. (2016). They discovered a compound with significant σ1 receptor affinity and selectivity, which, upon administration, produced a reduction in formalin-induced nociception, indicating potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of novel compounds has led to the discovery of structures with potent antimicrobial and antifungal activities. Majithiya and Bheshdadia (2022) synthesized derivatives that showed significant activity against selected bacterial and fungal strains, highlighting their potential as new agents in combating microbial infections (Majithiya & Bheshdadia, 2022).
Neuroprotective and Antiviral Activities
Furthermore, research into novel anilidoquinoline derivatives has shown promising therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. Ghosh et al. (2008) synthesized a derivative that exhibited significant antiviral and antiapoptotic effects, suggesting a new avenue for addressing viral neurological diseases (Ghosh et al., 2008).
Synthetic Methodologies and Chemical Properties
The exploration of synthetic methodologies and chemical properties of similar compounds has also been a significant area of interest. Studies have established efficient synthetic routes and characterized the structural aspects of these compounds, providing a foundation for further pharmacological exploration and potential industrial applications. For instance, the work of Lei et al. (2017) on the synthesis of thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as important intermediates showcases the ongoing efforts to explore the chemical properties and synthetic possibilities of these compounds (Lei et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3/c18-12-1-2-15(14(19)9-12)26-11-16(24)21-10-13-3-4-20-17(22-13)23-5-7-25-8-6-23/h1-4,9H,5-8,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNANGCPIHSZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

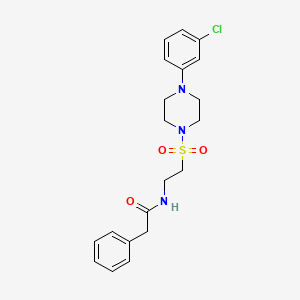
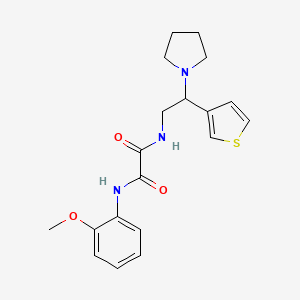
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
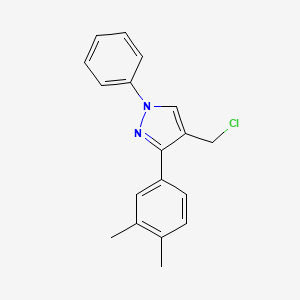
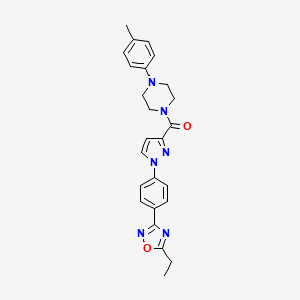

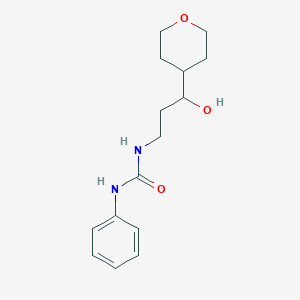
![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)
![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)
